

An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Methylpyridazine-3-carbonitrile*

Cat. No.: *B1315567*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, substituted with a methyl and a cyano group, provides a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **6-methylpyridazine-3-carbonitrile**, with a focus on providing detailed experimental protocols for its preparation.

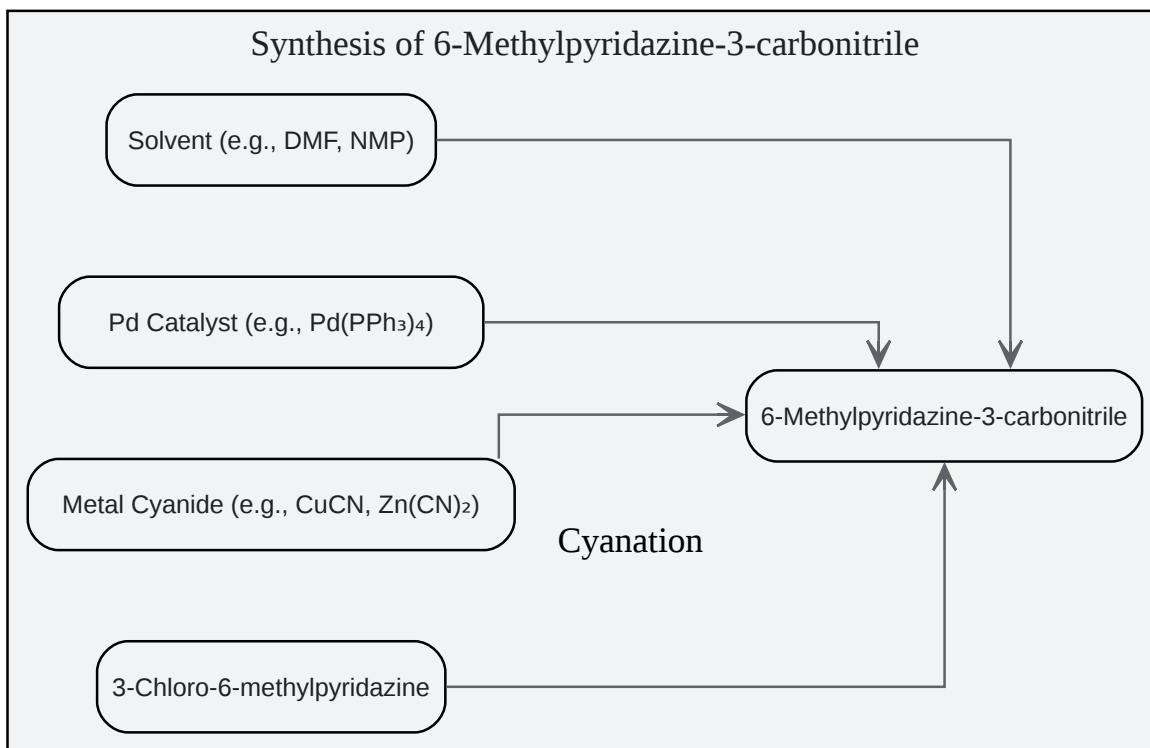
Structure and Properties

6-Methylpyridazine-3-carbonitrile is a solid at room temperature with a melting point of 86-87 °C.^[1] It is characterized by the presence of a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at position 6 and a nitrile group at position 3.

Table 1: Physicochemical Properties of **6-Methylpyridazine-3-carbonitrile**

Property	Value	Reference
CAS Number	49840-90-6	[1]
Molecular Formula	C ₆ H ₅ N ₃	[1]
Molecular Weight	119.12 g/mol	[1]
Melting Point	86-87 °C	[1]
Boiling Point (Predicted)	338.1±22.0 °C	
Density (Predicted)	1.16±0.1 g/cm ³	[1]
SMILES	N#CC1=NN=C(C)C=C1	[1]
InChI Key	MBVKWGKPRADLAP- UHFFFAOYSA-N	

The pyridazine ring imparts unique electronic properties to the molecule, including a high dipole moment and weak basicity. The nitrile group is a versatile functional handle for further chemical modifications, making this compound a valuable building block in organic synthesis.


Synthesis of 6-Methylpyridazine-3-carbonitrile

The synthesis of **6-methylpyridazine-3-carbonitrile** can be approached through several synthetic strategies. A common and effective method involves the nucleophilic substitution of a halogenated pyridazine precursor with a cyanide source. The most direct precursor is 3-chloro-6-methylpyridazine.

Synthesis from 3-Chloro-6-methylpyridazine

This approach involves the displacement of the chloro group at the 3-position of the pyridazine ring with a cyanide ion. This is a well-established method for the introduction of a nitrile group onto a heterocyclic scaffold.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **6-Methylpyridazine-3-carbonitrile** from 3-chloro-6-methylpyridazine.

Experimental Protocol:

While a specific, detailed protocol for the direct cyanation of 3-chloro-6-methylpyridazine to yield **6-methylpyridazine-3-carbonitrile** is not readily available in the provided search results, a general procedure can be adapted from similar palladium-catalyzed cyanation reactions of halo-heterocycles.

Materials:

- 3-Chloro-6-methylpyridazine
- Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
- Inert gas (e.g., Argon or Nitrogen)

Procedure:

- To a dry reaction flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq.), copper(I) cyanide (1.2-1.5 eq.), and the palladium catalyst (0.05-0.1 eq.).
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature may need to be determined empirically.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization to afford pure **6-methylpyridazine-3-carbonitrile**.

Table 2: Representative Quantitative Data for a Similar Cyanation Reaction

Parameter	Value
Reactant Ratio (Aryl Halide:Cyanide Source)	1 : 1.2
Catalyst Loading	5 mol%
Reaction Temperature	120 °C
Reaction Time	12-24 hours
Typical Yield	60-80%

Note: This data is representative of a typical palladium-catalyzed cyanation and may need optimization for the specific synthesis of **6-methylpyridazine-3-carbonitrile**.

Alternative Synthetic Routes

Other potential synthetic routes to **6-methylpyridazine-3-carbonitrile** include:

- Sandmeyer Reaction: Diazotization of 6-methylpyridazin-3-amine followed by treatment with a cyanide salt. This is a classic method for introducing a nitrile group onto an aromatic ring.
- Dehydration of 6-Methylpyridazine-3-carboxamide: The corresponding carboxamide can be dehydrated using a suitable reagent like phosphorus oxychloride (POCl_3) or trifluoroacetic anhydride (TFAA) to yield the nitrile. The synthesis of the precursor, 6-methylpyridazine-3-carboxamide, could potentially start from 6-methylpyridazine-3-carboxylic acid.^[2] A related synthesis of 6-methoxypyridazine-3-carboxylic acid begins with 3-chloro-6-methylpyridazine, which is oxidized to the carboxylic acid.^[3]

[Click to download full resolution via product page](#)

Figure 2: Logical relationship of alternative synthetic routes to **6-Methylpyridazine-3-carbonitrile**.

Conclusion

6-Methylpyridazine-3-carbonitrile is a valuable heterocyclic building block with potential applications in drug discovery and development. Its synthesis is most practically achieved through the cyanation of 3-chloro-6-methylpyridazine. While a specific detailed protocol is not widely published, established methods for palladium-catalyzed cyanation of halo-aromatics provide a strong foundation for its successful preparation. Further research into optimizing the reaction conditions and exploring alternative synthetic pathways will be beneficial for making this compound more readily accessible to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methylpyridazine-3-carbonitrile | 49840-90-6 | Benchchem [benchchem.com]
- 2. 6-Methylpyridazine-3-carboxamide | 88393-96-8 | Benchchem [benchchem.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methylpyridazine-3-carbonitrile: Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315567#6-methylpyridazine-3-carbonitrile-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com